Field: Medicinal Chemistry
Field: Biochemistry
Application: A series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids containing substituted 1,2,3-triazole and isoxazole moieties were designed and synthesized, which could serve as potential E.
4,5-Dibromo-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula CHBrNO and a molecular weight of 268.89 g/mol. This compound features a pyrrole ring substituted with two bromine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position. It is characterized by its solid appearance and is soluble in dimethyl sulfoxide. The compound is known for its potential biological activities and applications in various fields, including proteomics research and as a biochemical tool in laboratories .
These reactions are significant for synthesizing derivatives that may exhibit different properties or biological activities.
The biological activity of 4,5-dibromo-1H-pyrrole-2-carboxylic acid has been noted in several studies. It has been reported to inhibit bacterial growth by interfering with fatty acid synthesis pathways . This mechanism of action suggests potential applications as an antimicrobial agent. Additionally, the compound's structure may allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Several methods have been documented for synthesizing 4,5-dibromo-1H-pyrrole-2-carboxylic acid:
These methods highlight the versatility in synthesizing this compound for research and application purposes.
4,5-Dibromo-1H-pyrrole-2-carboxylic acid finds utility in various domains:
These applications underscore its relevance in both academic research and industrial settings.
Interaction studies involving 4,5-dibromo-1H-pyrrole-2-carboxylic acid focus on its biochemical interactions with proteins and enzymes. Research indicates that this compound may bind to specific targets within bacterial cells, disrupting essential metabolic processes. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 4,5-dibromo-1H-pyrrole-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1H-pyrrole-2-carboxylic acid | One bromine atom | Less potent antibacterial activity |
| 5-Bromo-1H-pyrrole-2-carboxylic acid | One bromine atom | Different substitution pattern |
| 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | Chlorine instead of bromine | Potentially different biological effects |
| 3-Bromo-1H-pyrrole-2-carboxylic acid | Bromine at the 3 position | Altered reactivity due to position change |
The unique combination of two bromine substituents at positions 4 and 5 sets 4,5-dibromo-1H-pyrrole-2-carboxylic acid apart from these similar compounds, contributing to its distinct biological activity and chemical properties.
Regioselective bromination of pyrrole-2-carboxylic acid derivatives requires precise control over electronic and steric factors. The use of tetra-butyl ammonium tribromide (TBABr₃) enables substrate-directed selectivity, favoring 5-bromination in pyrrole-2-carboxamides with ratios exceeding 10:1 over 4-brominated products. This contrasts with traditional electrophilic bromination methods, which often yield mixtures. For example, Liu et al. (2014) demonstrated that DMSO/HBr systems promote selective monobromination of 2-acetylpyrrole at the 4-position (96% yield), while alkyl-substituted derivatives undergo 4,5-dibromination due to enhanced electron density.
Key factors influencing regioselectivity:
| Substrate | Reagent | Product Ratio (4-Br : 5-Br) | Yield (%) |
|---|---|---|---|
| Pyrrole-2-carboxamide | TBABr₃ | 1 : >10 | 85–92 |
| 2-Acetylpyrrole | DMSO/HBr | 100 : 0 (4-Br) | 96 |
| 3-Methylpyrrole-2-ester | Br₂/PBr₃ | 45 : 55 | 78 |
The classical Hell-Volhard-Zelinskii (HVZ) reaction, employing PBr₃/Br₂, is adapted for α-bromination of pyrrole carboxylic acids. However, the heterocyclic nitrogen alters electronic properties, necessitating modifications:
Mechanistic insights:
Optimized conditions:
4,5-Dibromo-1H-pyrrole-2-carboxylic acid serves as a key intermediate in synthesizing marine natural products like oroidin and discoipyrroles. Solid-phase strategies enable rapid diversification:
Representative natural product syntheses:
| Natural Product | Key Step | Yield (%) |
|---|---|---|
| Oroidin | CuI-catalyzed N-arylation | 99 |
| Discoipyrrole A | MoOPH oxidative cyclization | 56 |
| Lamellarin K | Double intramolecular Heck coupling | 16 |
Single-crystal X-ray diffraction of 4,5-dibromo-1H-pyrrole-2-carboxylic acid reveals a dimeric structure stabilized by O-H···O hydrogen bonds (2.65 Å). The bromine atoms participate in halogen bonding (Br···N = 3.12 Å), influencing packing motifs. Key crystallographic data:
Hydrogen-bonding interactions:
¹H and ¹³C NMR spectra distinguish 4,5-dibromo from mono-brominated isomers:
Diagnostic shifts:
| Isomer | δ(COOH) (ppm) | δ(H3) (ppm) |
|---|---|---|
| 4,5-Dibromo | 163.5 | 6.98 |
| 4-Bromo | 161.8 | 7.12 |
| 5-Bromo | 162.1 | 6.85 |
The aromaticity of 4,5-dibromo-1H-pyrrole-2-carboxylic acid has been extensively studied using density functional theory methods to understand how the bromine substituents affect the electronic delocalization within the pyrrole ring [12]. Research utilizing the B3LYP functional with 6-31G(d,p) basis sets has demonstrated that halogen substitution at the 4 and 5 positions significantly perturbs the aromatic character of the pyrrole system [16].
Nucleus-independent chemical shift calculations reveal that the introduction of bromine atoms causes a measurable reduction in aromaticity compared to the unsubstituted pyrrole-2-carboxylic acid [16]. The perturbation is attributed to the electron-withdrawing nature of bromine atoms, which reduces the electron density available for π-electron delocalization [13]. Studies show that the aromaticity index decreases by approximately 15-20% upon dibromination, as measured by various aromaticity criteria including geometric and electronic-based parameters [16].
The polarizable continuum model calculations indicate that the aromatic stabilization energy of 4,5-dibromo-1H-pyrrole-2-carboxylic acid is reduced by 12-18 kilojoules per mole compared to the parent pyrrole compound [12]. Density functional theory studies using the ωB97X-D functional demonstrate that the geometric parameters of the pyrrole ring undergo subtle but significant changes, with bond length alternation patterns becoming more pronounced in the dibrominated derivative [19].
| Aromaticity Parameter | Unsubstituted Pyrrole | 4,5-dibromo derivative | Change (%) |
|---|---|---|---|
| Nucleus-independent chemical shift | -9.2 ppm | -7.4 ppm | -19.6 |
| Aromatic stabilization energy | 95.3 kJ/mol | 78.7 kJ/mol | -17.4 |
| Bird index | 85.2 | 71.8 | -15.7 |
The molecular orbital structure of 4,5-dibromo-1H-pyrrole-2-carboxylic acid has been analyzed through computational methods to elucidate the electronic effects of bromine substitution [13] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly altered by the presence of bromine atoms at the 4 and 5 positions [13].
Computational studies reveal that the highest occupied molecular orbital energy decreases by 0.35-0.45 electron volts upon dibromination, while the lowest unoccupied molecular orbital energy is lowered by 0.28-0.38 electron volts [20]. This results in a net reduction of the highest occupied molecular orbital-lowest unoccupied molecular orbital gap, making the compound more susceptible to electronic excitation [13]. The bromine atoms contribute through p-π conjugation with the pyrrole π-system, creating additional molecular orbital interactions that stabilize both frontier orbitals [20].
Analysis of the molecular orbital coefficients shows that the bromine atoms participate significantly in the lowest unoccupied molecular orbital, with the 4p orbitals of bromine contributing approximately 12-15% to the total orbital composition [13]. The highest occupied molecular orbital maintains its primary localization on the pyrrole ring, but shows reduced electron density at the 4 and 5 positions due to the electron-withdrawing effect of bromine [22].
Time-dependent density functional theory calculations indicate that the electronic transitions in 4,5-dibromo-1H-pyrrole-2-carboxylic acid are predominantly characterized by highest occupied molecular orbital to lowest unoccupied molecular orbital+1 and highest occupied molecular orbital-1 to lowest unoccupied molecular orbital transitions [18]. The absorption spectrum exhibits a bathochromic shift of 0.08-0.12 electron volts compared to the unsubstituted compound, attributed to the lowered molecular orbital energy levels [20].
| Molecular Orbital | Energy (eV) | Bromine Contribution (%) | Primary Character |
|---|---|---|---|
| Highest occupied molecular orbital | -6.78 | 8.3 | π-pyrrole |
| Lowest unoccupied molecular orbital | -2.45 | 14.7 | π*-pyrrole + p-Br |
| Highest occupied molecular orbital-1 | -7.92 | 11.2 | π-pyrrole |
| Lowest unoccupied molecular orbital+1 | -1.89 | 9.8 | π*-pyrrole |
Quantitative structure-activity relationship studies of 4,5-dibromo-1H-pyrrole-2-carboxylic acid and related pyrrole derivatives have been conducted to establish correlations between molecular descriptors and biological activities [14] [7]. The modeling approaches have employed various machine learning algorithms including genetic algorithm-multiple linear regression and artificial neural networks to predict antioxidant and antimicrobial properties [14].
Research utilizing quantum chemical descriptors has identified key molecular parameters that influence the biological activity of dibrominated pyrrole compounds [14]. The most significant descriptors include bond lengths, highest occupied molecular orbital energy, molecular polarizability, and lipophilicity parameters [14]. Studies show that the coefficient of determination values exceed 0.8 for training sets and root mean square errors remain below 0.6 for test sets in well-constructed quantitative structure-activity relationship models [14].
The molecular descriptors derived from density functional theory calculations reveal that 4,5-dibromo-1H-pyrrole-2-carboxylic acid exhibits enhanced binding affinity to bacterial DNA gyrase compared to unsubstituted analogs [2]. Quantitative structure-activity relationship analysis indicates that the presence of bromine atoms at specific positions contributes to improved selectivity and potency against target enzymes [2]. The octanol-water partition coefficient increases significantly upon dibromination, affecting the compound's bioavailability and membrane permeation characteristics [14].
Comparative quantitative structure-activity relationship studies across different pyrrole derivatives demonstrate that the 4,5-dibromo substitution pattern provides optimal balance between electronic effects and steric hindrance for biological activity [7]. The models predict that compounds with similar substitution patterns exhibit enhanced antimicrobial properties with minimum inhibitory concentration values ranging from 1.56 to 12.5 micrograms per milliliter against various bacterial strains [2].
| Descriptor | Value | Correlation with Activity | Statistical Significance |
|---|---|---|---|
| Molecular polarizability | 15.8 Ų | 0.847 | p < 0.001 |
| Highest occupied molecular orbital energy | -6.78 eV | -0.792 | p < 0.001 |
| Octanol-water partition coefficient | 2.34 | 0.723 | p < 0.005 |
| Total surface area | 168.3 Ų | 0.681 | p < 0.01 |
Molecular dynamics simulations of 4,5-dibromo-1H-pyrrole-2-carboxylic acid in aqueous environments have provided detailed insights into the solvation behavior and intermolecular interactions [12] [15]. The simulations employ polarizable continuum models and explicit water cluster approaches to characterize the compound's behavior in solution [12].
Studies utilizing clusters of 50 water molecules reveal that 4,5-dibromo-1H-pyrrole-2-carboxylic acid forms stable hydrogen bonds with the surrounding water network [12]. The carboxylic acid group serves as both hydrogen bond donor and acceptor, while the pyrrole nitrogen participates in additional hydrogen bonding interactions [21]. Radial distribution function analysis shows a first solvation shell at 2.85 Ångströms with coordination numbers ranging from 1.8 to 2.2 water molecules [15].
The molecular dynamics trajectories indicate that the compound exhibits limited conformational flexibility in aqueous solution, with the dibrominated pyrrole ring maintaining planarity throughout the simulation [15]. Root mean square deviation values remain below 0.5 Ångströms for heavy atoms, indicating structural stability in the solvated state [15]. The presence of bromine atoms enhances the compound's interaction with water through dipole-induced dipole forces and weak halogen bonding [12].
Thermodynamic analysis from molecular dynamics simulations reveals that the solvation free energy of 4,5-dibromo-1H-pyrrole-2-carboxylic acid is approximately -28.4 kilojoules per mole, indicating favorable dissolution in water [12]. The entropy of solvation is slightly negative due to the ordering of water molecules around the solute, but this is overcome by favorable enthalpic contributions [21]. The simulation results correlate well with experimental solubility data, validating the computational approach [12].
| Simulation Parameter | Value | Standard Deviation | Physical Significance |
|---|---|---|---|
| Solvation free energy | -28.4 kJ/mol | ± 2.1 | Favorable dissolution |
| First shell coordination | 2.0 | ± 0.3 | Hydrogen bonding |
| Root mean square deviation | 0.42 Å | ± 0.08 | Structural stability |
| Radial distribution function peak | 2.85 Å | ± 0.05 | Primary solvation distance |